4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
CAS No.: 89877-55-4
Cat. No.: VC16534802
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89877-55-4 |
|---|---|
| Molecular Formula | C14H12O4 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | 4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one |
| Standard InChI | InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3 |
| Standard InChI Key | KNLHGXVYZRQSJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s systematic IUPAC name is 5-hydroxy-4-methoxy-3-methyl-3H-benzo[f]benzofuran-1-one, with a molecular formula of and a molecular weight of 244.24 g/mol . It exists as a stereoisomer, with the (R)-configuration being biologically active . Key identifiers include CAS Registry Numbers 89877-55-4 (general form) and 480-00-2 (specific to the (R)-enantiomer), as well as PubChem CID 71326701 .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.24 g/mol | |
| logP (Octanol/Water) | 2.891 | |
| Topological Polar Surface Area | 55.76 Ų | |
| Aqueous Solubility (logS) | -3.332 |
The compound’s rigidity, conferred by three fused rings and limited rotatable bonds (flexibility index: 0.062), enhances its stability and binding affinity to biological targets .
Stereochemical Considerations
The (R)-enantiomer, eleutherol, is distinguished from its (S)-counterpart by its specific interactions with enzymes and receptors. This stereospecificity is critical for its cytotoxicity, as evidenced by its role in inhibiting glioma cell proliferation .
Synthesis and Structural Modification
Total Synthesis of Eleutherol
The first total synthesis of (±)-eleutherol was achieved in nine steps, starting from bromo methoxy aldehyde . A pivotal step involved rhodium-catalyzed intramolecular cyclization of diazonaphthoquinone, yielding the naphthofuranone core with a 63% efficiency .
Key Reaction Steps:
-
Diazo Transfer: Introduction of a diazo group to naphthoquinone precursor.
-
Cyclization: Rhodium(II) octanoate catalyzed cyclization at 90°C, forming the furanone ring.
-
Glycosidation: Koenigs–Knorr reaction with peracetyl glycosyl bromide to produce β-configured eleuthoside A .
Synthetic Challenges
The compound’s steric hindrance and oxygen-sensitive functional groups necessitate inert atmospheres and anhydrous conditions during synthesis .
Pharmacological Activity
Cytotoxicity Against Gliomas
Eleutherol demonstrates potent anti-glioma activity, with mechanisms including:
-
Cell Cycle Arrest: Disruption of G2/M phase progression.
-
Apoptosis Induction: Activation of caspase-3 and PARP cleavage .
-
Inhibition of Tumor Invasion: Downregulation of matrix metalloproteinases (MMPs) .
Table 2: In Vitro Cytotoxicity Data
Pharmacokinetic Profile
Despite its efficacy, eleutherol faces bioavailability challenges:
-
Low Intestinal Absorption: Human intestinal absorption (HIA) score: 0.005 .
-
Plasma Protein Binding: 95.4%, limiting free drug concentration .
-
CYP Interactions: Substrate of CYP2C9 (probability: 0.929) and inhibitor of CYP1A2 (0.957) .
Toxicological Evaluation
Acute Toxicity
Intraperitoneal administration in mice revealed an LD₅₀ exceeding 800 mg/kg, indicating low acute toxicity . No specific organ toxicity was reported, though detailed studies are lacking .
Chronic Toxicity and Carcinogenicity
Data on long-term exposure are absent, necessitating further preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume